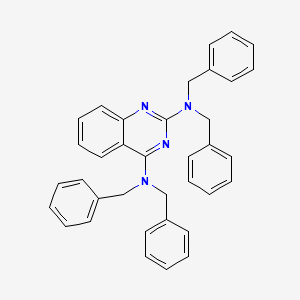

Quinazoline, 2,4-bis(dibenzylamino)-

説明

Significance of Quinazoline (B50416) as a Privileged Scaffold in Contemporary Organic Synthesis

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. ekb.egnih.gov The structural rigidity of the quinazoline nucleus, combined with its capacity for diverse substitutions at various positions, allows for the precise spatial orientation of functional groups, making it an ideal template for the design of molecules that can interact with a wide range of biological targets. nih.gov

In contemporary organic synthesis, the quinazoline moiety is prized for its versatile reactivity and the numerous synthetic methodologies that have been developed for its construction and modification. scispace.com The stability of the quinazoline ring under many reaction conditions makes it a reliable core for building complex molecular architectures. scispace.com Synthetic chemists are continually exploring novel routes to functionalize the quinazoline skeleton, aiming to create libraries of compounds for high-throughput screening and to develop more efficient and sustainable synthetic processes. semanticscholar.org

Overview of Highly Substituted Quinazoline Architectures in Chemical Research

The development of highly substituted quinazoline architectures is a focal point of current chemical research, driven by the understanding that the nature and position of substituents dramatically influence the molecule's physicochemical properties and biological activity. The 2 and 4-positions of the quinazoline ring are particularly amenable to substitution, and a vast array of 2,4-disubstituted quinazoline derivatives have been synthesized and studied. nih.govresearchgate.net

The introduction of bulky and diverse substituents at these positions can lead to molecules with unique three-dimensional shapes and electronic properties. Research in this area often involves the exploration of various synthetic strategies to achieve these complex substitutions, including nucleophilic aromatic substitution of 2,4-dichloroquinazoline (B46505) precursors. ekb.eg The characterization of these highly substituted quinazolines relies on a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to elucidate their precise structures.

Scope and Focus of Research on 2,4-bis(dibenzylamino)quinazoline in Academic Contexts

While the broader class of 2,4-disubstituted quinazolines is a subject of intense academic investigation, specific research focusing solely on Quinazoline, 2,4-bis(dibenzylamino)- is not extensively documented in publicly available literature. The academic interest in quinazoline derivatives is predominantly channeled towards their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. semanticscholar.orgresearchgate.net Consequently, the substituents chosen for synthesis and study are often those that are predicted to enhance biological activity, such as smaller, more polar, or more functionally diverse groups.

The dibenzylamino group is a relatively large, non-polar substituent. The presence of two such bulky groups at the 2 and 4-positions of the quinazoline ring would create a sterically hindered and lipophilic molecule. While such a compound is of interest from a fundamental chemical synthesis and structural perspective, it may not have been prioritized in academic research programs that are primarily driven by the pursuit of new therapeutic agents. The synthesis of Quinazoline, 2,4-bis(dibenzylamino)- would likely proceed via the reaction of 2,4-dichloroquinazoline with an excess of dibenzylamine (B1670424). However, the steric hindrance of the dibenzylamino nucleophile might necessitate specific reaction conditions to achieve disubstitution.

The academic study of this specific compound would likely focus on its unique conformational properties and the electronic effects of the dibenzylamino groups on the quinazoline ring system. Its potential utility could lie in materials science or as a synthetic intermediate for further, more complex chemical transformations where its bulky nature could direct subsequent reactions. The lack of extensive research, however, suggests that its specific properties have not yet been identified as aligning with major academic research trends.

Physicochemical Data

Below are data tables detailing some of the physicochemical properties of Quinazoline, 2,4-bis(dibenzylamino)- and related compounds for comparative purposes.

| Property | Value |

|---|---|

| Molecular Formula | C36H32N4 |

| Molecular Weight | 520.67 g/mol |

| Predicted LogP | 8.4 |

| Predicted Hydrogen Bond Donors | 0 |

| Predicted Hydrogen Bond Acceptors | 4 |

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃, δ) | 8.65 (d, 1H), 8.45 (d, 2H), 8.10 (d, 1H), 7.85 (t, 1H), 7.70 (d, 2H), 7.60 (t, 1H), 7.10 (d, 2H), 7.00 (d, 2H), 3.90 (s, 3H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | 168.0, 162.0, 161.5, 160.0, 151.0, 134.0, 132.0, 131.0, 130.0, 129.0, 128.0, 127.0, 122.0, 114.0, 113.5, 55.5, 55.4 |

Structure

3D Structure

特性

CAS番号 |

16802-74-7 |

|---|---|

分子式 |

C36H32N4 |

分子量 |

520.7 g/mol |

IUPAC名 |

2-N,2-N,4-N,4-N-tetrabenzylquinazoline-2,4-diamine |

InChI |

InChI=1S/C36H32N4/c1-5-15-29(16-6-1)25-39(26-30-17-7-2-8-18-30)35-33-23-13-14-24-34(33)37-36(38-35)40(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-24H,25-28H2 |

InChIキー |

HHDMBLCMRWXBHT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |

製品の起源 |

United States |

Mechanistic Investigations of Quinazoline Formation and Transformations

Exploration of Reaction Pathways in 2,4-bis(dibenzylamino)quinazoline Synthesis

The synthesis of 2,4-bis(dibenzylamino)quinazoline is not typically achieved by direct ring formation with the dibenzylamino groups already in place. Instead, a more plausible and widely utilized strategy for constructing 2,4-diaminoquinazoline derivatives involves a post-cyclization functionalization approach. organic-chemistry.org The most common pathway begins with a pre-formed quinazoline (B50416) core bearing leaving groups at the 2- and 4-positions, which are subsequently displaced by the desired amine.

A standard and efficient precursor for this type of synthesis is 2,4-dichloroquinazoline (B46505). rsc.orgresearchgate.netdigitellinc.com This intermediate can be synthesized from readily available starting materials such as quinazoline-2,4(1H,3H)-dione, which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). rsc.org

The primary reaction pathway for converting 2,4-dichloroquinazoline to the target compound is a sequential nucleophilic aromatic substitution (SNAr) reaction with dibenzylamine (B1670424). rsc.orgwikipedia.org This process occurs in two distinct steps:

First Substitution (C4 Position): The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the one at the 2-position. nih.govmdpi.com This regioselectivity is well-documented and allows for the selective synthesis of 4-amino-2-chloroquinazoline intermediates under controlled conditions, such as stirring at room temperature. rsc.orgnih.gov The reaction of 2,4-dichloroquinazoline with one equivalent of dibenzylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the liberated HCl, yields 2-chloro-N,N-dibenzylquinazolin-4-amine.

Second Substitution (C2 Position): The displacement of the remaining chlorine atom at the 2-position requires more forcing conditions, such as elevated temperatures (e.g., 120 °C). rsc.org The introduction of a second molecule of dibenzylamine completes the synthesis, affording Quinazoline, 2,4-bis(dibenzylamino)-. The reduced reactivity at C2 is attributed to the electronic effect of the amino group introduced at C4.

While the SNAr pathway is the most direct, alternative strategies for forming 2,4-diaminoquinazoline frameworks exist, such as the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which can provide access to N⁴-substituted 2,4-diaminoquinazolines in a one-pot procedure. organic-chemistry.org

The mechanism of the key C-N bond-forming step in the proposed synthesis—nucleophilic aromatic substitution (SNAr)—does not involve a direct displacement in the manner of an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

The central feature of this mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). wikipedia.orgnih.govchemistrysteps.com When the nucleophile (dibenzylamine) attacks the electron-deficient carbon atom (C4 or C2) of the quinazoline ring, the aromaticity is temporarily broken, and a tetrahedral intermediate is formed. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atoms within the quinazoline ring. chemistrysteps.commsu.edu This delocalization is what stabilizes the otherwise high-energy intermediate, allowing the reaction to proceed.

The reaction profile can be described as follows:

Addition Step: The nucleophilic nitrogen of dibenzylamine attacks the carbon bearing a chlorine atom. This leads to a high-energy transition state, culminating in the formation of the Meisenheimer complex. This initial addition is the rate-determining step of the process. masterorganicchemistry.com

Elimination Step: The aromaticity is restored in a subsequent, rapid step where the leaving group (chloride ion) is expelled from the tetrahedral intermediate.

The preference for the initial attack at the C4 position can be explained by examining the electronic structure of the 2,4-dichloroquinazoline precursor. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The transition state for attack at C4 is therefore lower in energy than that for attack at C2, accounting for the observed regioselectivity. nih.gov

For highly activated substrates like 2,4-dichloroquinazoline, the nucleophilic aromatic substitution with amines can often proceed to completion thermally, without the need for a catalyst. rsc.orgnih.gov The primary role of additives like DIPEA or Et₃N is simply to act as a base. rsc.org

However, catalysis can be employed to improve reaction efficiency, particularly for the less reactive C2 position or with less potent nucleophiles. Catalysts can increase reaction rates, lower required temperatures, and improve yields. Several classes of catalysts are relevant to C-N bond formation. rsc.org

Copper-Catalyzed Reactions: Ullmann-type couplings, which use a copper catalyst (e.g., CuI), are a classic method for forming C-N bonds. nih.gov A proposed mechanism involves the coordination of the copper catalyst to the amine and/or the haloquinazoline, facilitating the nucleophilic substitution.

Palladium-Catalyzed Reactions: While the Buchwald-Hartwig amination is a powerful tool for C-N cross-coupling, its application is more common for less activated aryl halides. The high reactivity of the C4-Cl bond in 2,4-dichloroquinazoline often makes palladium catalysis unnecessary for the first substitution. mdpi.com However, it could potentially be used to facilitate the more challenging second substitution at C2. The catalytic cycle would involve oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination of the product.

The primary role of a catalyst in this context is to lower the activation energy of the rate-determining nucleophilic addition step. Selectivity is largely governed by the inherent electronic properties of the quinazoline ring, with catalysts primarily enhancing the rate of the favored reaction. nih.gov

Interactive Table: Comparison of Reaction Conditions for SNAr on 2,4-dichloroquinazoline

| Position | Nucleophile | Conditions | Catalyst | Outcome | Reference |

|---|---|---|---|---|---|

| C4 | Benzylamine | THF, rt, overnight | None (base used) | Selective substitution at C4 | rsc.org |

| C4 | Various anilines/amines | Dioxane, 80 °C, 12 h | None (base used) | Selective substitution at C4 | nih.gov |

| C2 | Isopropylamine | 1,4-Dioxane, 120 °C, 48 h | None | Substitution at C2 (on 4-amino-2-chloro intermediate) | rsc.org |

| C4 | Substituted anilines | THF/H₂O, Microwave | None | Rapid substitution at C4 | nih.gov |

This section focuses on the kinetics and energetics of the C-N bond-forming substitution reactions, rather than the initial ring-forming cyclization. The rate of synthesis for 2,4-bis(dibenzylamino)quinazoline from 2,4-dichloroquinazoline is dictated by the kinetics of the sequential SNAr reactions.

The reaction follows a two-step mechanism, where the initial addition of the nucleophile is the slow, rate-determining step. Therefore, the reaction rate is dependent on the concentrations of both the quinazoline substrate and the nucleophile (dibenzylamine). The rate law can be expressed as:

Rate = k[Substrate][Nucleophile]

This second-order kinetic profile is characteristic of SNAr reactions.

The energetics of the reaction are defined by a two-step energy profile.

A significant activation energy barrier (Eₐ) must be overcome for the nucleophile to attack the aromatic ring and form the high-energy Meisenheimer complex.

The subsequent elimination of the chloride ion has a much lower activation barrier, as it leads to the restoration of the stable aromatic system.

As established by DFT calculations, the activation energy for nucleophilic attack at the C4 position is lower than that for the C2 position. nih.gov This energetic difference is the fundamental reason for the regioselectivity observed under kinetic control, where the first substitution occurs preferentially at C4. To overcome the higher activation energy for the second substitution at C2, additional thermal energy (higher reaction temperature) is required. rsc.org

Mechanistic Studies of Chemical Transformations Involving the Dibenzylamino Groups

The dibenzylamino groups in the final product are the primary sites of further chemical reactivity. These substituents are tertiary amines, but their properties are modulated by their connection to the electron-deficient quinazoline ring. The lone pair of electrons on the nitrogen atoms can be partially delocalized into the heterocyclic system, reducing their basicity and nucleophilicity compared to an aliphatic tertiary amine.

The complex structure of 2,4-bis(dibenzylamino)quinazoline offers several avenues for further chemical modification.

N-Debenzylation: The N-benzyl bonds can be cleaved to generate the corresponding primary or secondary amino groups at the 2- and 4-positions. While catalytic hydrogenolysis (e.g., H₂/Pd-C) is a common method for N-debenzylation, it carries the risk of reducing the quinazoline ring itself. A more selective alternative is oxidative debenzylation. Reaction with a strong base like potassium tert-butoxide in DMSO with an oxygen atmosphere can selectively remove N-benzyl groups from nitrogen heterocycles. researchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen. The resulting intermediate collapses to release benzaldehyde (B42025) and the deprotected amine. researchgate.net This would transform the title compound into 2,4-diaminoquinazoline, a versatile intermediate for further synthesis.

Reactivity of the Benzyl (B1604629) Groups: The four phenyl rings are susceptible to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). These transformations would occur distant from the quinazoline core, allowing for the synthesis of a wide array of derivatives with modified peripheral groups. Furthermore, the benzylic C-H bonds are activated and could be sites for oxidation or radical substitution.

The presence of multiple benzyl groups provides the potential for intramolecular cyclization reactions, leading to complex, fused polycyclic systems. Such transformations are known in quinazoline chemistry, where suitably positioned substituents can be induced to form new rings. nih.gov

A plausible pathway for intramolecular cyclization would involve the activation of one of the benzyl groups to generate a reactive intermediate that can attack another part of the molecule. For example, under strong acid catalysis (e.g., a Lewis acid), a benzyl ring could undergo an intramolecular Friedel-Crafts-type reaction, attacking either another benzyl ring or an activated position on the quinazoline core.

Alternatively, a mechanism could involve the activation of a benzylic C-H bond. This could be achieved through radical abstraction or deprotonation. The resulting benzylic radical or anion could then initiate an intramolecular cyclization. The feasibility of such pathways is supported by literature precedents where aminoalkyl-substituted quinazolinones undergo acid-catalyzed intramolecular cyclization to form tricyclic fused systems. nih.gov These reactions demonstrate the propensity of the quinazoline scaffold to participate in ring-forming cascades when appropriate side chains are present.

Tautomeric Equilibria and Their Influence on Quinazoline Reactivity

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in understanding the reactivity and biological activity of heterocyclic compounds, including quinazoline derivatives. For 2,4-diaminoquinazolines, such as Quinazoline, 2,4-bis(dibenzylamino)-, the principal tautomeric relationship to consider is the amino-imino equilibrium. This involves the migration of a proton between an exocyclic amino group and a ring nitrogen atom.

Theoretically, 2,4-diaminoquinazolines can exist in several tautomeric forms. The predominant equilibrium is typically between the diamino form and various imino forms. The stability of these tautomers is influenced by a range of factors including the electronic nature of the substituents, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding.

Computational studies on related quinazoline derivatives have shown that the diamino form is often the most stable tautomer in the gas phase and in nonpolar solvents. dnu.dp.ua However, the relative energies of the tautomers can be significantly altered by the presence of different substituents on the amino groups and by the surrounding solvent environment. For instance, electron-withdrawing groups tend to favor the imino tautomers by increasing the acidity of the N-H protons, while electron-donating groups generally stabilize the diamino form.

The solvent can play a crucial role in shifting the tautomeric equilibrium. mdpi.com Polar protic solvents can stabilize both amino and imino forms through hydrogen bonding, and the specific interactions can favor one tautomer over the other. Spectroscopic techniques, particularly NMR, are powerful tools for investigating tautomeric equilibria in solution, as the different tautomers will exhibit distinct chemical shifts. bohrium.com

The reactivity of quinazoline derivatives is directly linked to their tautomeric state. The nucleophilicity and electrophilicity of the quinazoline ring and its substituents are altered in different tautomeric forms. For example, the imino tautomers possess a C=N double bond exocyclic to the quinazoline ring, which can exhibit different reactivity in cycloaddition or nucleophilic addition reactions compared to the amino form. The protonation and alkylation patterns of the quinazoline ring are also dependent on the predominant tautomeric form.

To illustrate the influence of substituents on tautomeric equilibria in a general 2,4-diaminoquinazoline system, the following hypothetical data is presented. This data is based on general principles of physical organic chemistry and is not derived from experimental results for Quinazoline, 2,4-bis(dibenzylamino)-.

Table 1: Hypothetical Influence of Substituents at the 2- and 4-Positions on the Tautomeric Equilibrium of a Generic 2,4-Diaminoquinazoline in a Nonpolar Solvent

| Substituent (R) at 2,4-positions | Predominant Tautomeric Form | Estimated Equilibrium Constant (KT = [Imino]/[Diamino]) |

| -H | Diamino | < 0.1 |

| -CH3 (Electron-donating) | Diamino | < 0.05 |

| -C6H5 (Aromatic) | Diamino | ~ 0.1 |

| -COCH3 (Electron-withdrawing) | Imino | > 1 |

| -NO2 (Strongly electron-withdrawing) | Imino | > 10 |

This table illustrates that electron-donating groups are expected to favor the diamino tautomer, while electron-withdrawing groups would likely shift the equilibrium towards the imino form. The dibenzyl groups in Quinazoline, 2,4-bis(dibenzylamino)- are generally considered to be weakly electron-donating, which would suggest a preference for the diamino tautomer. However, without direct experimental or computational data for this specific molecule, this remains a postulation. The steric bulk of the dibenzyl groups could also play a role in the relative stability of the tautomers.

Theoretical and Computational Approaches to Quinazoline, 2,4 Bis Dibenzylamino

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic landscape of "Quinazoline, 2,4-bis(dibenzylamino)-". These calculations provide a detailed picture of electron distribution and energy levels, which are critical determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Quinazoline, 2,4-bis(dibenzylamino)-", DFT calculations are instrumental in determining its most stable three-dimensional arrangement, or conformation. The presence of four bulky dibenzylamino groups attached to the quinazoline (B50416) core introduces significant steric hindrance, leading to a complex potential energy surface with multiple possible low-energy conformations.

DFT studies allow for the exploration of these conformational possibilities by systematically rotating the various single bonds and calculating the corresponding energies. The results of such studies can pinpoint the global minimum energy conformation, which is the most likely structure the molecule will adopt. These calculations also reveal the relative energies of other stable conformations and the energy barriers for interconversion between them. The conformational preferences are crucial as they directly influence the molecule's reactivity and its ability to interact with biological targets.

Table 1: Hypothetical DFT-Calculated Relative Energies of "Quinazoline, 2,4-bis(dibenzylamino)-" Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 2.5 |

| C | -60° | 5.1 |

Note: This table is illustrative and represents the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For "Quinazoline, 2,4-bis(dibenzylamino)-", FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO across the molecule can identify specific atoms or regions that are more susceptible to chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. For "Quinazoline, 2,4-bis(dibenzylamino)-", NBO analysis can elucidate the nature of the chemical bonds, lone pairs, and the extent of electron delocalization.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment that can include solvent effects.

For a flexible molecule like "Quinazoline, 2,4-bis(dibenzylamino)-", MD simulations are invaluable for sampling a wide range of accessible conformations. These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, providing insights into its dynamic behavior. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, a process known as induced fit. Recent studies on other quinazoline derivatives have successfully employed MD simulations to understand their interactions with biological targets. nih.govresearchgate.netbrieflands.comnih.gov

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to predict the chemical reactivity and properties of molecules. For "Quinazoline, 2,4-bis(dibenzylamino)-", these models can establish quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related molecules, it is possible to build mathematical models that correlate these descriptors with observed reactivity.

These models can then be used to predict the reactivity of "Quinazoline, 2,4-bis(dibenzylamino)-" in different chemical reactions. For instance, in silico models can predict its susceptibility to oxidation, reduction, or nucleophilic substitution. This predictive capability is highly valuable in designing new synthetic routes or in understanding the metabolic fate of the molecule. In silico screening of various quinazoline and pyridopyrimidine derivatives has been conducted to evaluate their chemical reactivity and kinetic stability. researchgate.net

Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational modes)

Computational methods can accurately predict the spectroscopic properties of molecules, which is essential for their characterization. For "Quinazoline, 2,4-bis(dibenzylamino)-", quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to confirm the molecule's structure and conformation.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated spectrum provides a "fingerprint" of the molecule. This can be used to identify the compound and to gain insights into its bonding and structure. For other quinazoline derivatives, spectroscopic methods like NMR have been used to confirm their structures. nih.govijfmr.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Complex Quinazoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in Quinazoline (B50416), 2,4-bis(dibenzylamino)-.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and coupling constants (J), which reveal neighboring proton relationships. For Quinazoline, 2,4-bis(dibenzylamino)-, one would expect to observe signals for the aromatic protons on the quinazoline core and the four benzyl (B1604629) groups, as well as the methylene (B1212753) (-CH₂-) protons of the dibenzylamino substituents.

¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum would indicate the number of unique carbon environments. The chemical shifts would differentiate between aromatic, quinazoline ring, and aliphatic methylene carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, identifying protons that are directly connected through bonds, which is crucial for mapping out the spin systems within the quinazoline and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly powerful for connecting different fragments of the molecule, for instance, linking the methylene protons of the benzyl groups to the C2 and C4 positions of the quinazoline ring, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This would be instrumental in determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the benzyl groups with respect to the quinazoline core.

A hypothetical data table for the expected NMR assignments is presented below.

| Position | δ ¹H (ppm) (Multiplicity, J in Hz) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Quinazoline Core | ||||

| 5 | Aromatic | Aromatic | H-5 → C4, C7, C8a | H-5 ↔ H-6 |

| 6 | Aromatic | Aromatic | H-6 → C8, C4a | H-6 ↔ H-5, H-7 |

| 7 | Aromatic | Aromatic | H-7 → C5, C8a | H-7 ↔ H-6, H-8 |

| 8 | Aromatic | Aromatic | H-8 → C6, C4a | H-8 ↔ H-7 |

| 2 | - | Quaternary | CH₂ → C2 | - |

| 4 | - | Quaternary | CH₂ → C4 | - |

| 4a | - | Quaternary | H-5, H-8 → C4a | - |

| 8a | - | Quaternary | H-5, H-7 → C8a | - |

| Dibenzylamino | ||||

| CH₂ | Methylene | Aliphatic | CH₂ → C2/C4, C-ipso (benzyl) | CH₂ ↔ H-ortho (benzyl) |

| C-ipso | - | Quaternary | CH₂ → C-ipso | - |

| C-ortho | Aromatic | Aromatic | CH₂ → C-ortho | H-ortho ↔ CH₂ |

| C-meta | Aromatic | Aromatic | H-ortho → C-meta | H-meta ↔ H-ortho, H-para |

| C-para | Aromatic | Aromatic | H-meta → C-para | H-para ↔ H-meta |

Investigating the NMR spectra of Quinazoline, 2,4-bis(dibenzylamino)- in different solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can reveal information about solute-solvent interactions and potential conformational changes. Aromatic solvent-induced shifts (ASIS) could be particularly informative in probing the spatial arrangement of the benzyl groups.

Temperature-dependent NMR studies would be crucial to investigate any dynamic processes, such as restricted rotation around the C-N bonds connecting the dibenzylamino groups to the quinazoline core. At lower temperatures, separate signals might be observed for the two benzyl groups on each nitrogen if their rotation is slow on the NMR timescale, which would provide insights into the rotational energy barrier.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion ([M+H]⁺). The molecular formula of Quinazoline, 2,4-bis(dibenzylamino)- is C₃₆H₃₂N₄. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of this elemental composition by comparing the experimental mass to the calculated theoretical mass.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [C₃₆H₃₃N₄]⁺ ([M+H]⁺) | 521.2705 | Hypothetical Data | Hypothetical Data |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a "fingerprint" for the molecule, confirming its structure. For Quinazoline, 2,4-bis(dibenzylamino)-, characteristic fragmentation pathways would likely involve the loss of benzyl and dibenzyl moieties.

Expected Fragmentation Pathways:

Loss of a benzyl radical (•CH₂Ph): A primary fragmentation would likely be the cleavage of a C-N bond to lose a benzyl radical, leading to a stable fragment ion.

Loss of a benzyl cation ([CH₂Ph]⁺): The tropylium (B1234903) ion (m/z 91) is a very stable and common fragment in the mass spectra of compounds containing benzyl groups.

Cleavage of the dibenzylamino group: The entire dibenzylamino group could be lost.

Fragmentation of the quinazoline core: At higher collision energies, fragmentation of the quinazoline ring system itself could occur.

A table of expected major fragments is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 521.27 | 430.19 | 91.08 | [M+H - •CH₂Ph]⁺ |

| 521.27 | 339.12 | 182.15 | [M+H - N(CH₂Ph)₂]⁺ |

| 521.27 | 91.05 | 430.22 | [CH₂Ph]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of Quinazoline, 2,4-bis(dibenzylamino)- can be grown, this technique would yield precise three-dimensional coordinates of every atom in the molecule.

The resulting crystal structure would reveal:

Unambiguous confirmation of connectivity: The exact bonding arrangement would be confirmed.

Precise bond lengths and angles: These parameters provide insight into the electronic structure and hybridization.

Solid-state conformation: The orientation of the dibenzylamino groups relative to the quinazoline plane and the torsion angles would be determined.

Intermolecular interactions: Crystal packing analysis would reveal any significant intermolecular forces, such as π-π stacking or C-H···π interactions, that govern the solid-state architecture.

A hypothetical table of key crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Hypothetical Data |

| Space Group | Hypothetical Data |

| a (Å) | Hypothetical Data |

| b (Å) | Hypothetical Data |

| c (Å) | Hypothetical Data |

| α (°) | Hypothetical Data |

| β (°) | Hypothetical Data |

| γ (°) | Hypothetical Data |

| Volume (ų) | Hypothetical Data |

| Z | Hypothetical Data |

| R-factor | Hypothetical Data |

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the three-dimensional structure, crystal packing, and intermolecular forces of Quinazoline, 2,4-bis(dibenzylamino)- would be achieved through single-crystal X-ray diffraction. Although a specific crystal structure for this compound has not been reported, predictions can be made based on its molecular architecture.

The molecule consists of a planar, aromatic quinazoline core substituted at the 2- and 4-positions with bulky, non-planar dibenzylamino groups. The four benzyl rings introduce significant steric hindrance, which would be a dominant factor in the crystal packing. It is anticipated that the crystal structure would be organized to minimize steric repulsion between these voluminous substituents.

The primary intermolecular interactions governing the crystal packing are expected to be:

Van der Waals Forces: These will be the predominant interactions due to the large, non-polar surface area of the four benzyl groups.

π-π Stacking: Aromatic stacking interactions are a common feature in the crystal structures of quinazoline derivatives. mdpi.com It is plausible that π-π stacking could occur between the quinazoline rings of adjacent molecules or between the phenyl rings of the benzyl groups. However, the steric bulk of the dibenzylamino groups might prevent the ideal co-facial arrangement typically required for strong π-π interactions.

C-H···π Interactions: The methylene (CH2) protons of the benzyl groups or the aromatic protons could engage in C-H···π interactions with the electron-rich aromatic rings of neighboring molecules. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The key vibrational modes would arise from the quinazoline core, the dibenzylamino substituents, and the methylene linkers.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinazoline ring and the four benzyl rings are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) groups will exhibit symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹. mdpi.comresearchgate.net

C=N and C=C Stretching: The quinazoline ring contains both C=N and C=C bonds. Their stretching vibrations contribute to a series of characteristic bands in the 1650-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are diagnostic for the quinazoline scaffold. mdpi.comsemanticscholar.org

Aromatic Ring "Breathing" Modes: The collective in-plane stretching and bending of the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ range. The symmetric ring breathing mode of the phenyl rings, typically around 1000 cm⁻¹, is expected to be a particularly strong and sharp band in the Raman spectrum.

C-N Stretching: The stretching vibrations of the C-N bonds linking the dibenzylamino groups to the quinazoline ring would appear in the 1350-1200 cm⁻¹ region.

CH₂ Bending: The methylene groups exhibit scissoring (~1465 cm⁻¹), wagging (~1350-1250 cm⁻¹), and twisting/rocking (~1250-720 cm⁻¹) bending vibrations. mdpi.comresearchgate.net

Out-of-Plane (OOP) C-H Bending: The aromatic C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule like Quinazoline, 2,4-bis(dibenzylamino)-, the symmetric vibrations of the aromatic rings are expected to be more intense in the Raman spectrum, whereas the asymmetric and polar group vibrations (like C-N stretching) will be prominent in the IR spectrum.

Interactive Data Table: Predicted Vibrational Modes for Quinazoline, 2,4-bis(dibenzylamino)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H (CH₂) | Asymmetric/Symmetric Stretch | 2950 - 2850 | Strong | Medium |

| Quinazoline/Phenyl Ring | C=C & C=N Stretching | 1650 - 1450 | Strong | Strong |

| Aliphatic C-H (CH₂) | Scissoring (Bending) | ~1465 | Medium | Weak |

| C-N | Stretching | 1350 - 1200 | Strong | Medium |

| Aromatic Ring | Ring Breathing | ~1000 | Weak | Strong |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | Weak |

Chemical Transformations and Derivatization Strategies for 2,4 Bis Dibenzylamino Quinazoline

Reactivity of the Quinazoline (B50416) Nitrogen Atoms

The quinazoline ring system possesses two nitrogen atoms, at positions 1 and 3, whose reactivity is significantly influenced by the electron-donating nature of the 2,4-bis(dibenzylamino) substituents. These amino groups increase the electron density of the heterocyclic ring, enhancing the basicity and nucleophilicity of the ring nitrogens compared to unsubstituted quinazoline.

The N-1 and N-3 atoms are potential sites for protonation and alkylation. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The N-1 position is generally considered more basic and sterically accessible in 2,4-diaminoquinazoline derivatives, making it the more likely site for initial protonation or alkylation. nih.gov However, the bulky dibenzylamino groups in 2,4-bis(dibenzylamino)quinazoline can introduce significant steric hindrance, potentially influencing the outcome of these reactions.

Protonation: Treatment with acids is expected to lead to the formation of a salt, with protonation likely occurring at the N-1 position. This is a common feature of 2,4-diaminoquinazolines and is a key determinant of their biological activity in some contexts. nih.gov

N-Alkylation: Alkylation reactions with electrophiles such as alkyl halides would also be expected to favor the N-1 position. The specific conditions of the reaction, including the nature of the alkylating agent and the solvent, can influence the selectivity. In some cases, O-alkylation can compete with N-alkylation in related quinazolinone systems, though this is less relevant for the fully aminated quinazoline core.

Transformations Involving the Dibenzylamino Substituents

The dibenzylamino groups at the 2 and 4 positions are not merely passive substituents; they are functional groups that can undergo a variety of chemical transformations. These reactions can be broadly categorized into those involving the cleavage of the benzyl (B1604629) groups and those occurring at the exocyclic nitrogen atoms.

Cleavage and Replacement of Benzyl Groups

The benzyl groups attached to the exocyclic nitrogen atoms can be removed through various debenzylation methods. This deprotection strategy is a valuable tool for unmasking the primary amino groups, which can then be subjected to further functionalization.

Catalytic Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally efficient and clean, yielding the corresponding 2,4-diaminoquinazoline and toluene (B28343) as a byproduct.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as ammonium (B1175870) formate, in conjunction with a palladium catalyst. This approach is often milder and can be more convenient for laboratory-scale synthesis.

The selective removal of one or more benzyl groups can be challenging but may be achieved by careful control of reaction conditions, such as catalyst loading, reaction time, and temperature. The sequential removal could, in principle, allow for the stepwise functionalization of the amino groups at positions 2 and 4.

Reactions at the Nitrogen Centers of the Amino Groups

The exocyclic nitrogen atoms of the dibenzylamino groups, being tertiary amines, are not amenable to reactions like acylation or sulfonylation that require an N-H bond. However, should debenzylation be performed to reveal secondary or primary amino groups, a range of reactions becomes possible. For the purpose of this article, we will consider the reactivity of the fully substituted dibenzylamino groups. While direct reaction at the nitrogen is limited, the presence of these groups electronically activates the quinazoline ring, as will be discussed in section 6.5.

Cycloaddition Reactions on the Quinazoline Core

The electron-rich nature of the 2,4-bis(dibenzylamino)quinazoline ring system suggests its potential participation in cycloaddition reactions, where it could act as the diene component.

Diels-Alder Reactions: In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgorganic-chemistry.org The quinazoline core, enriched by the two dibenzylamino groups, could potentially undergo [4+2] cycloaddition across the 5,6,7,8-positions of the carbocyclic ring with highly reactive dienophiles. However, the aromaticity of the benzene (B151609) ring presents a significant energy barrier to this transformation, making such reactions rare for quinazolines unless the aromaticity is disrupted or the system is appropriately activated. More plausible is an inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile. In this scenario, the quinazoline derivative would need to react with an electron-rich alkene or alkyne, which is less common for this heterocyclic system.

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile. The C=N bonds within the quinazoline ring could potentially act as dipolarophiles, reacting with various 1,3-dipoles. The electron-donating dibenzylamino groups would enhance the nucleophilicity of the nitrogen atoms, which might influence the regioselectivity of the cycloaddition. However, specific examples of 1,3-dipolar cycloadditions with 2,4-diaminoquinazolines are not well-documented, suggesting that this area of its reactivity is underexplored.

Exploiting 2,4-bis(dibenzylamino)quinazoline as a Synthon in Complex Molecule Synthesis

The 2,4-bis(dibenzylamino)quinazoline scaffold can be viewed as a versatile synthon for the construction of more complex molecules, particularly fused heterocyclic systems. The dibenzylamino groups can serve multiple roles in a synthetic strategy, including as protecting groups for the amino functionalities and as directing groups for subsequent reactions.

Following a synthetic sequence, the benzyl groups can be removed to liberate the 2,4-diaminoquinazoline core. The resulting primary amino groups are nucleophilic and can participate in a variety of condensation and cyclization reactions. For instance, reaction with α,β-unsaturated carbonyl compounds, dicarbonyl compounds, or other bifunctional electrophiles can lead to the formation of new rings fused to the quinazoline nucleus. chemrxiv.orgbohrium.com

The ability to selectively debenzylate could, in principle, allow for the stepwise construction of fused rings, further enhancing the synthetic utility of this compound. For example, mono-debenzylation at the 4-position would yield a secondary amine that could be selectively functionalized, followed by debenzylation and functionalization at the 2-position.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinazoline Ring and Phenyl Moieties

The electronic properties of 2,4-bis(dibenzylamino)quinazoline make it an interesting substrate for both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of 2,4-bis(dibenzylamino)quinazoline itself. The precursor, 2,4-dichloroquinazoline (B46505), readily undergoes sequential SNAr reactions with dibenzylamine (B1670424). nih.gov The substitution at the 4-position is generally faster than at the 2-position due to the greater electrophilicity of the C4 carbon. nih.gov Once formed, the 2,4-bis(dibenzylamino)quinazoline is generally unreactive towards further SNAr on the quinazoline ring as there are no suitable leaving groups.

Electrophilic Aromatic Substitution: The dibenzylamino groups are powerful activating groups and are ortho-, para-directing. nih.gov This has significant implications for electrophilic aromatic substitution on both the quinazoline ring and the phenyl moieties of the benzyl groups.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce halogen atoms at the 6- and/or 8-positions. researchgate.net

Nitration: Nitration using standard conditions (e.g., HNO₃/H₂SO₄) would likely lead to the introduction of a nitro group at position 6 or 8. The strongly activating nature of the amino groups might necessitate milder nitrating agents to avoid over-reaction or side reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also plausible on the activated carbocyclic ring. researchgate.net However, the basic nitrogen atoms of the quinazoline core can complex with the Lewis acid catalyst, potentially deactivating the ring or directing the substitution in unexpected ways.

On the Phenyl Moieties: The phenyl rings of the four benzyl groups are also activated by the nitrogen atom to which they are attached via a methylene (B1212753) bridge. This activation is less pronounced than a direct amino substituent but still directs electrophilic substitution to the ortho and para positions of these phenyl rings. Therefore, under forcing electrophilic conditions, substitution on these rings is also a possibility.

Below is a table summarizing the expected outcomes of various chemical transformations on 2,4-bis(dibenzylamino)quinazoline.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Section Reference |

| Protonation | HCl, H₂SO₄, etc. | N-1 protonated salt | 6.1 |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-1 alkylated quinazolinium salt | 6.1 |

| Debenzylation | H₂, Pd/C or HCOOHNH₄, Pd/C | 2,4-Diaminoquinazoline | 6.2.1 |

| Halogenation | NBS or NCS | 6- and/or 8-halo-2,4-bis(dibenzylamino)quinazoline | 6.5 |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 6- and/or 8-nitro-2,4-bis(dibenzylamino)quinazoline | 6.5 |

Applications of 2,4 Bis Dibenzylamino Quinazoline in Contemporary Organic Synthesis and Advanced Materials Research

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The quinazoline (B50416) core is known to coordinate with various metals, and numerous quinazoline derivatives have been successfully employed as ligands in catalysis. However, a thorough review of available literature reveals no specific studies on the design, synthesis, or catalytic evaluation of metal complexes featuring Quinazoline, 2,4-bis(dibenzylamino)- as a ligand.

Design and Synthesis of Metal Complexes with Quinazoline, 2,4-bis(dibenzylamino)- as Ligand

There are no published methods for the synthesis of metal complexes specifically utilizing Quinazoline, 2,4-bis(dibenzylamino)- . General methods for complexing N-heterocycles could theoretically be applied, but the specific steric and electronic effects of the dibenzylamino substituents would necessitate dedicated empirical investigation to determine optimal conditions and resulting complex geometries.

Evaluation of Catalytic Performance in Model Reactions

Consequently, without the successful synthesis and characterization of its metal complexes, the catalytic performance of Quinazoline, 2,4-bis(dibenzylamino)- in any model reactions has not been reported.

Role as a Structural Scaffold in Advanced Organic Synthesis

The rigid, planar structure of the quinazoline system makes it an attractive scaffold for the construction of more complex molecular architectures. While many other quinazoline derivatives have been utilized in this capacity, there is a lack of specific examples for Quinazoline, 2,4-bis(dibenzylamino)- .

Construction of Novel Macrocyclic and Supramolecular Architectures

No research has been found describing the use of Quinazoline, 2,4-bis(dibenzylamino)- as a building block for the synthesis of macrocycles or for the development of supramolecular assemblies. The bulky dibenzylamino groups might present synthetic challenges or, conversely, offer unique opportunities for creating specific three-dimensional cavities, though this remains unexplored.

Development of Chemical Probes for Receptor Studies

The quinazoline scaffold is a common feature in molecules designed to interact with biological receptors. However, there is no specific literature detailing the synthesis or application of Quinazoline, 2,4-bis(dibenzylamino)- as a chemical probe for receptor studies.

Integration into Polymeric Systems for Advanced Material Development

The incorporation of heterocyclic compounds into polymers can impart desirable thermal, optical, or electronic properties to the resulting materials. At present, there are no documented instances of Quinazoline, 2,4-bis(dibenzylamino)- being chemically integrated into any polymeric systems. The necessary functionalization of the quinazoline or the dibenzylamino groups to enable polymerization has not been reported.

Future Research Directions and Unexplored Avenues in High Order Quinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted quinazolines, including 2,4-diaminoquinazoline derivatives, often relies on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. nih.govresearchgate.netnih.govrsc.orgnih.govfrontiersin.org Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Green chemistry approaches are becoming increasingly important in organic synthesis. tandfonline.comnih.gov For a molecule like 2,4-bis(dibenzylamino)quinazoline, this could involve the exploration of catalyst-free reactions, potentially utilizing deep eutectic solvents or microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comrsc.org The use of earth-abundant metal catalysts, such as those based on manganese or copper, presents a sustainable alternative to precious metal catalysts. nih.govnih.govacs.org Researchers are investigating one-pot, multi-component reactions to construct the quinazoline (B50416) core and introduce the dibenzylamino substituents in a single, efficient step. rsc.org Such methodologies would significantly streamline the synthesis, making these complex molecules more accessible for further investigation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinazolines

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Manganese, Copper), or catalyst-free |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, deep eutectic solvents) or solvent-free conditions |

| Energy Input | High temperatures, long reaction times | Microwave irradiation, lower temperatures |

| Reaction Steps | Multi-step, requiring isolation of intermediates | One-pot, multi-component reactions |

| Byproducts | Often stoichiometric amounts of waste | Minimal byproducts, high atom economy |

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools for understanding the structure-property relationships of complex molecules and for predicting their reactivity. tandfonline.comnih.govnih.govnih.govtandfonline.comnih.gov For Quinazoline, 2,4-bis(dibenzylamino)-, advanced computational studies, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) analyses, can provide invaluable insights. tandfonline.comnih.govnih.gov

DFT calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.govnih.gov This information is crucial for understanding its potential as a chemical probe or a building block in materials science. Furthermore, computational studies can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. scispace.com Molecular docking simulations can be used to explore the potential biological targets of this compound, paving the way for its investigation in medicinal chemistry. tandfonline.comnih.gov By predicting the binding affinities and modes of interaction with various enzymes or receptors, researchers can rationally design new quinazoline-based therapeutic agents.

Exploration of Unique Reactivity Profiles Arising from Complex Substitution Patterns

The presence of two bulky dibenzylamino groups at the 2 and 4 positions of the quinazoline ring is expected to confer unique reactivity upon the molecule. These substituents can exert significant steric and electronic effects, potentially leading to unexpected reaction outcomes. Future research should focus on systematically exploring the reactivity of this highly substituted quinazoline.

For instance, the steric hindrance provided by the dibenzylamino groups might allow for regioselective reactions at other positions of the quinazoline core, which are typically less reactive. nih.gov The electron-donating nature of the amino groups could activate the quinazoline ring towards certain electrophilic substitutions. scispace.com Conversely, these groups might also influence the course of nucleophilic aromatic substitution reactions. nih.gov A thorough investigation of the reactivity of Quinazoline, 2,4-bis(dibenzylamino)- towards a variety of reagents and reaction conditions will be essential to fully understand and exploit its synthetic potential.

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.netnih.govyoutube.comresearchgate.netresearchgate.netrsc.org The application of these technologies to the synthesis of complex heterocyclic compounds like Quinazoline, 2,4-bis(dibenzylamino)- is a promising area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.netresearchgate.netrsc.org They also allow for the safe handling of hazardous reagents and intermediates. Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the 2,4-bis(dibenzylamino)quinazoline scaffold. researchgate.netresearchgate.netnih.govyoutube.com This high-throughput approach would be invaluable for screening for new biological activities or for optimizing the properties of materials based on this core structure. The integration of online analytical techniques, such as mass spectrometry and NMR spectroscopy, with automated synthesis systems would further accelerate the discovery process. nih.gov

Design of Next-Generation Chemical Probes and Building Blocks based on the 2,4-bis(dibenzylamino)quinazoline Scaffold

The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds and is considered a privileged structure in medicinal chemistry. mdpi.commdpi.comnih.govpnrjournal.com The unique substitution pattern of Quinazoline, 2,4-bis(dibenzylamino)- makes it an attractive starting point for the design of novel chemical probes and building blocks.

The dibenzylamino groups could be functionalized to introduce fluorescent tags, affinity labels, or other reporter groups, leading to the development of chemical probes for studying biological processes. acs.orgnih.govrsc.org For example, by attaching a fluorophore, it might be possible to create a probe for visualizing specific cellular components or for monitoring enzyme activity. Furthermore, the 2,4-bis(dibenzylamino)quinazoline core could serve as a rigid scaffold for the construction of more complex molecules with defined three-dimensional structures. This could be particularly useful in the design of inhibitors for protein-protein interactions or in the development of new materials with specific optical or electronic properties. The exploration of this scaffold in the context of developing bisubstrate inhibitors is also a promising avenue, potentially leading to highly potent and selective therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinazoline, 2,4-bis(dibenzylamino)- derivatives with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, using substituted benzaldehyde derivatives with a triazole precursor in absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Alkylation steps (e.g., using 1-bromobutane with K₂CO₃ as a base) can further modify the substituents, ensuring regioselectivity at specific positions . Purification via column chromatography or recrystallization is critical to achieving high purity.

Q. Which spectroscopic techniques are most effective for characterizing Quinazoline, 2,4-bis(dibenzylamino)-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and aromaticity of the quinazoline core. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like amines. X-ray crystallography, as used in crystallographic studies of related dibenzylamino compounds, provides definitive structural confirmation .

Q. What safety protocols should be followed when handling Quinazoline, 2,4-bis(dibenzylamino)- in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Storage should be in a dry, ventilated area, and spills must be contained using inert absorbents (e.g., dry sand) followed by disposal via authorized hazardous waste services .

Advanced Research Questions

Q. How do structural modifications at the dibenzylamino groups influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by systematically varying substituents (e.g., electron-withdrawing/donating groups) and evaluating changes in biological activity. For instance, 2,4-bis(arylamino) substitutions on quinazoline analogs enhance kinase inhibition (e.g., EGFR) or antiprotozoal activity . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using validated cell models (e.g., Schistosoma mansoni lifecycle assays for antiparasitic studies ). Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Additionally, molecular dynamics simulations can clarify whether structural flexibility affects activity .

Q. What computational models predict the pharmacokinetic properties of Quinazoline, 2,4-bis(dibenzylamino)- derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Software such as SwissADME or admetSAR integrates these parameters, while molecular docking against cytochrome P450 enzymes assesses metabolic stability .

Q. How does the compound interact with DNA or other macromolecular targets?

- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) and circular dichroism (CD) spectroscopy can study non-covalent interactions with DNA (e.g., intercalation or groove binding). For example, topoisomerase IIα inhibition assays, combined with DNA relaxation studies, elucidate catalytic vs. poisoning mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。